molecular formula C10H13N3 B12967337 3-(Hydrazinylmethyl)-2-methyl-1H-indole

3-(Hydrazinylmethyl)-2-methyl-1H-indole

Cat. No.: B12967337
M. Wt: 175.23 g/mol
InChI Key: UWTPXDWVQIODKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydrazinylmethyl)-2-methyl-1H-indole is a heterocyclic compound that features an indole core substituted with a hydrazinylmethyl group at the 3-position and a methyl group at the 2-position. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the hydrazinylmethyl group introduces additional reactivity, making this compound a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazinylmethyl)-2-methyl-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylindole.

    Formylation: The 3-position of 2-methylindole is formylated using a Vilsmeier-Haack reaction to introduce a formyl group.

    Hydrazine Addition: The formyl group is then reacted with hydrazine hydrate to form the hydrazinylmethyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazinylmethyl)-2-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of hydrazones or primary amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

3-(Hydrazinylmethyl)-2-methyl-1H-indole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes and pigments due to its indole core.

Mechanism of Action

The mechanism of action of 3-(Hydrazinylmethyl)-2-methyl-1H-indole involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in metabolic pathways.

    DNA Intercalation: The indole core can intercalate into DNA, disrupting replication and transcription processes.

    Signal Transduction: The compound may interfere with signal transduction pathways by binding to receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methylindole: Lacks the hydrazinylmethyl group, making it less reactive.

    3-(Aminomethyl)-2-methyl-1H-indole: Similar structure but with an aminomethyl group instead of hydrazinylmethyl.

    3-(Hydrazinylmethyl)-1H-indole: Lacks the methyl group at the 2-position.

Uniqueness

3-(Hydrazinylmethyl)-2-methyl-1H-indole is unique due to the presence of both the hydrazinylmethyl and methyl groups, which confer distinct reactivity and biological activity. This combination makes it a versatile intermediate in synthetic chemistry and a promising candidate for drug development.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

(2-methyl-1H-indol-3-yl)methylhydrazine

InChI

InChI=1S/C10H13N3/c1-7-9(6-12-11)8-4-2-3-5-10(8)13-7/h2-5,12-13H,6,11H2,1H3

InChI Key

UWTPXDWVQIODKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CNN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.